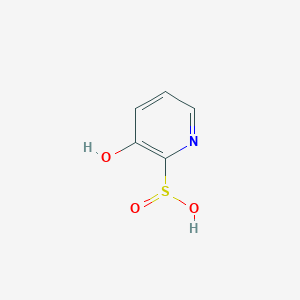
N-(Furan-2-Ylmethyl)adenosine 5'-(Dihydrogen Phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) is a chemical compound with the molecular formula C15H18N5O8P It is a derivative of adenosine, where the adenosine molecule is modified by the addition of a furan-2-ylmethyl group at the nitrogen atom and a dihydrogen phosphate group at the 5’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) typically involves the following steps:
Protection of Adenosine: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Furan-2-Ylmethyl Group: The protected adenosine is reacted with a furan-2-ylmethyl halide in the presence of a base to introduce the furan-2-ylmethyl group at the nitrogen atom.
Phosphorylation: The protected adenosine derivative is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent.
Deprotection: The protecting groups are removed to yield the final product, N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-ylmethyl derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Furan-2-ylmethyl derivatives with additional oxygen-containing functional groups.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan-2-ylmethyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to adenosine receptors or other proteins involved in cellular signaling.
Pathways Involved: It can modulate pathways related to energy metabolism, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: The parent compound, which lacks the furan-2-ylmethyl and dihydrogen phosphate groups.
Adenosine Monophosphate (AMP): Similar to adenosine but with a single phosphate group at the 5’ position.
N6-(Furan-2-Ylmethyl)adenosine: Similar to N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) but without the dihydrogen phosphate group.
Uniqueness
N-(Furan-2-Ylmethyl)adenosine 5’-(Dihydrogen Phosphate) is unique due to the presence of both the furan-2-ylmethyl and dihydrogen phosphate groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Propiedades
Fórmula molecular |
C15H18N5O8P |
|---|---|
Peso molecular |
427.31 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H18N5O8P/c21-11-9(5-27-29(23,24)25)28-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-26-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
WDFCXEWULSQTFC-SDBHATRESA-N |
SMILES isomérico |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
SMILES canónico |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)




![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)

![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)


